Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate
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Overview
Description
Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, an aniline derivative, and an oxoacetate group. Its molecular formula is C15H19N3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate typically involves multiple steps:
Formation of the Aniline Derivative: The process begins with the preparation of the aniline derivative. This can be achieved by reacting aniline with phosgene to form an isocyanate intermediate.
Morpholine Addition: The isocyanate intermediate is then reacted with morpholine to form the morpholin-4-ylcarbamoyl aniline.
Esterification: The final step involves the esterification of the morpholin-4-ylcarbamoyl aniline with ethyl oxalyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and pH are meticulously monitored.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate involves its interaction with specific molecular targets. The morpholine ring and aniline derivative allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(morpholin-4-yl)acetate: Lacks the aniline derivative, making it less complex.
Ethyl 2-(anilino)-2-oxoacetate: Does not contain the morpholine ring, affecting its binding properties.
Morpholin-4-ylcarbamoyl derivatives: These compounds share the morpholine ring but differ in other substituents, influencing their reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-2-23-15(21)14(20)16-12-6-4-3-5-11(12)13(19)17-18-7-9-22-10-8-18/h3-6H,2,7-10H2,1H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPUTQLQTIDIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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